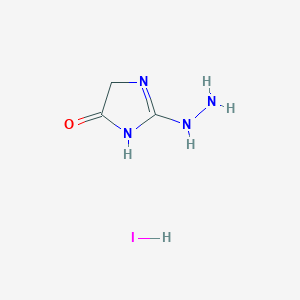

2-hydrazinyl-4,5-dihydro-1H-imidazol-5-one hydroiodide

Description

2-Hydrazinyl-4,5-dihydro-1H-imidazol-5-one hydroiodide (CAS: 56254-56-9) is a heterocyclic compound featuring a fused imidazolinone core substituted with a hydrazinyl group and stabilized as a hydroiodide salt. This compound is synthesized via nucleophilic substitution of imidazoline-2-thione derivatives with hydrazine hydrate, as demonstrated in the preparation of intermediate 3 (2-hydrazinyl-4,5-dihydro-1H-imidazole hydroiodide) from 2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide . Its structure is confirmed by spectroscopic methods (IR, NMR, mass spectrometry) and elemental analysis . The hydrazinyl group confers reactivity toward electrophiles, enabling its use as a ligand for metal complexes (e.g., copper(II)) and as a precursor for bioactive derivatives .

Properties

IUPAC Name |

2-hydrazinyl-1,4-dihydroimidazol-5-one;hydroiodide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4O.HI/c4-7-3-5-1-2(8)6-3;/h1,4H2,(H2,5,6,7,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHKVZOZYOKXTQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=N1)NN.I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7IN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydrazinyl-4,5-dihydro-1H-imidazol-5-one hydroiodide typically involves the reaction of hydrazine with an appropriate imidazole derivative. One common method involves the condensation of hydrazine with 4,5-dihydro-1H-imidazol-5-one under controlled conditions. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-hydrazinyl-4,5-dihydro-1H-imidazol-5-one hydroiodide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: The hydrazinyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives, while substitution reactions can produce various functionalized imidazoles .

Scientific Research Applications

2-hydrazinyl-4,5-dihydro-1H-imidazol-5-one hydroiodide has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-hydrazinyl-4,5-dihydro-1H-imidazol-5-one hydroiodide involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or activation of their functions. This interaction can affect various cellular pathways, contributing to its biological activities .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Key Observations :

- Hydrazinyl vs. Thioxo Groups : The hydrazinyl group in the target compound enhances metal coordination capacity compared to thioxo derivatives (e.g., compound 4 in ), which prioritize sulfur-based reactivity .

- Counterion Effects: The hydroiodide salt improves solubility in polar solvents compared to neutral imidazolinones (e.g., 2-phenyl-4-methoxycarbonylmethylen-1(3H)-imidazol-5-one), facilitating ligand exchange in metal complexation .

- Biological Relevance: Unlike herbicidal imidazolinones (e.g., imazamox), the hydrazinyl derivative is tailored for medicinal applications, such as antimicrobial copper(II) complexes .

Reactivity and Functionalization

- Hydrazone Formation: The hydrazinyl group reacts with carbonyl compounds (e.g., anthracene-9-carbaldehyde) to form hydrazones, a pathway exploited in synthesizing Schiff base ligands for copper(II) complexes. This reactivity is absent in non-hydrazinyl analogs like 2-phenylimidazolinones .

- Metal Coordination: The target compound forms tetra-coordinated Cu(II) complexes with higher stability (logβ = 12.3) compared to ligands lacking the imidazolinone core, as shown in DFT studies .

- Comparative Kinetics: DFT calculations reveal that copper complexation with the target compound has a rate-determining energy barrier of 2925.75 kJ/mol, higher than simpler imine ligands due to steric and electronic effects of the imidazolinone ring .

Spectroscopic and Physicochemical Properties

| Property | 2-Hydrazinyl-4,5-dihydro-1H-imidazol-5-one hydroiodide | 2-Hydrazinyl-4,4-diphenyl analog | Imazamox |

|---|---|---|---|

| IR C=O Stretch | 1724 cm⁻¹ | 1718 cm⁻¹ | 1695 cm⁻¹ |

| ¹H-NMR NH₂ Signal | δ 2.10 (singlet) | δ 2.15 (singlet) | – |

| Solubility | High in water/MeOH (hydroiodide salt) | Low (neutral form) | Moderate (carboxylic acid) |

| Thermal Stability | Decomposes at 220°C | Decomposes at 210°C | Stable to 250°C |

Data sourced from

Biological Activity

2-Hydrazinyl-4,5-dihydro-1H-imidazol-5-one hydroiodide is a chemical compound with the molecular formula C3H7IN4O. It is a derivative of imidazole, which is known for its diverse applications in chemistry and biology, particularly in medicinal chemistry due to its potential therapeutic properties. This compound has garnered attention for its biological activities, including antimicrobial and anticancer effects.

Structural Information

- Molecular Formula : C3H7IN4O

- SMILES : C1C(=O)NC(=N1)NN

- InChI : InChI=1S/C3H6N4O.HI/c4-7-3-5-1-2(8)6-3;/h1,4H2,(H2,5,6,7,8);1H

- InChIKey : MHKVZOZYOKXTQW-UHFFFAOYSA-N

Predicted Collision Cross Section

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 115.06144 | 119.7 |

| [M+Na]+ | 137.04338 | 127.8 |

| [M+NH4]+ | 132.08798 | 126.3 |

| [M+K]+ | 153.01732 | 126.3 |

| [M-H]- | 113.04688 | 119.4 |

Anticancer Activity

The anticancer potential of imidazole derivatives has been extensively documented. A study highlighted that compounds with similar structures demonstrated cytotoxic effects against multiple cancer cell lines:

| Compound Name | Cancer Cell Lines | IC50 Value (µM) |

|---|---|---|

| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 and P815 | 3.25 and 17.82 |

| Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate derivatives | A549 | 26 |

| Pyrazole-linked thiourea derivatives | H460 | 0.75–4.21 |

These findings suggest that this compound may also possess similar anticancer properties due to its structural similarities.

The mechanism by which this compound exerts its biological effects likely involves the formation of covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition or activation of various cellular pathways, contributing to its antimicrobial and anticancer activities.

Case Study: Anticancer Activity Evaluation

A recent study evaluated the anticancer properties of various imidazole derivatives, including those structurally related to this compound:

- Study Design : The researchers synthesized several derivatives and assessed their cytotoxicity against different cancer cell lines.

- Results : Some derivatives displayed significant growth inhibition with IC50 values ranging from low micromolar concentrations (0.04 µM to over 50 µM), indicating potent activity.

- : The study concluded that modifications in the hydrazinyl and imidazole components could enhance potency against specific cancer types.

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its combination of hydrazinyl and imidazole moieties, which confer distinct biological properties compared to other imidazole derivatives:

| Compound | Key Features |

|---|---|

| 2-Hydrazinyl-4,5-dihydroimidazol-5-one | Contains hydroiodide component; potential for unique interactions |

| 4,5-Dihydroimidazol-5-one | Lacks hydrazinyl group; different biological activity profile |

Q & A

Q. What are the established synthetic routes for 2-hydrazinyl-4,5-dihydro-1H-imidazol-5-one hydroiodide, and how do reaction conditions influence yield?

Methodological Answer: The compound is synthesized via cyclocondensation or nucleophilic substitution. A common approach involves reacting hydrazine hydrate with 2-thioimidazoline derivatives under acidic conditions. For example:

- Route 1: Reaction of 2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide with hydrazine hydrate in methanol yields the target compound via nucleophilic substitution .

- Route 2: Cyclocondensation of amidines and ketones under transition-metal-free, base-promoted conditions generates the imidazolone core, followed by hydrazine functionalization .

Key Variables Affecting Yield:

- Solvent polarity: Methanol or ethanol enhances nucleophilic substitution efficiency.

- Temperature: Elevated temperatures (60–80°C) accelerate reaction kinetics but may promote side reactions (e.g., over-hydrolysis).

- Stoichiometry: Excess hydrazine (>2 eq.) improves conversion but complicates purification.

Q. Table 1: Comparative Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Reference |

|---|---|---|---|

| Hydrazine substitution | 75–85 | >95 | |

| Base-promoted cyclization | 60–70 | 90–95 |

Q. How is the structural integrity of this compound validated in crystallographic studies?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound’s hydroiodide salt crystallizes in monoclinic systems, with hydrogen bonding between the hydrazinyl group and iodide ion stabilizing the lattice. Critical Steps:

- Crystallization: Slow evaporation from ethanol/water mixtures yields diffraction-quality crystals.

- Refinement: SHELXL software refines positional and thermal parameters, achieving R1 values <0.05 .

- Validation: The Cambridge Structural Database (CSD) confirms bond lengths (N–N: ~1.40 Å) and angles consistent with imidazoline-hydrazine motifs .

Advanced Research Questions

Q. How do copper(II) complexes of this compound enhance biological activity, and what experimental design optimizes their efficacy?

Methodological Answer: The hydrazinyl group acts as a bidentate ligand, forming tetra-coordinated Cu(II) complexes with anthracene-9-carbaldehyde or phthalazinone derivatives. These complexes exhibit enhanced anticancer and antimicrobial activity compared to free ligands .

Experimental Optimization:

- Ligand-to-metal ratio: A 2:1 (ligand:CuCl₂) molar ratio minimizes uncoordinated metal ions.

- pH control: Neutral conditions (pH 6.5–7.5) prevent ligand protonation and metal hydrolysis.

- Biological assays: Dose-response curves (IC₅₀ values) against human cancer cell lines (e.g., MCF-7, A549) validate potency .

Q. Table 2: Thermodynamic Parameters for Cu(II) Complex Formation

| Parameter | Value (298.15 K) | Reference |

|---|---|---|

| ΔG (kJ/mol) | -45.2 | |

| ΔH (kJ/mol) | -68.7 | |

| ΔS (J/mol·K) | -78.9 |

Q. What contradictions arise in reaction mechanisms proposed for imidazolone derivatives, and how can DFT studies resolve them?

Methodological Answer: Discrepancies exist in the rate-determining step (RDS) for hydrazone formation. Some studies propose nucleophilic attack as RDS, while others implicate proton transfer . Resolution via DFT:

Q. How can researchers mitigate hazards when handling this compound in aqueous or high-pressure environments?

Methodological Answer: Identified Hazards:

- Corrosivity: Hydroiodide salts release HI in moisture, requiring pH-neutral buffers.

- Pressure sensitivity: Decomposition under >500 kPa generates toxic fumes (e.g., NH₃, I₂) .

Safety Protocol:

- Engineering controls: Use fume hoods with HEPA filters and corrosion-resistant reactors (e.g., Hastelloy).

- PPE: Nitrile gloves, ANSI Z87.1-rated goggles, and Type P95 respirators prevent dermal/ocular exposure .

Q. What analytical techniques differentiate this compound from structural analogs?

Methodological Answer:

Q. How does the compound’s reactivity toward sulfonyl chlorides enable diversification into pharmacologically relevant derivatives?

Methodological Answer: The hydrazinyl group reacts regioselectively with aryl sulfonyl chlorides (e.g., benzenesulfonyl chloride) to form sulfonamide derivatives. Optimized Protocol:

- Solvent: Dichloromethane (DCM) at 0–5°C minimizes side reactions.

- Workup: Aqueous NaHCO₃ quenches excess reagent, followed by column chromatography (SiO₂, ethyl acetate/hexane) .

Applications: Sulfonamide derivatives show enhanced solubility and bioavailability in antiparasitic screens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.